molecular formula C10H15NO3S2 B2397376 N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1286721-94-5

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2397376
CAS No.: 1286721-94-5
M. Wt: 261.35
InChI Key: PJKJYNGPLDLFLC-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a compound that features a thiophene ring, a sulfonamide group, and a cyclopropyl-hydroxypropyl moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

The unique combination of the cyclopropyl-hydroxypropyl moiety with the thiophene-sulfonamide structure in this compound provides distinct steric and electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-10(12,8-4-5-8)7-11-16(13,14)9-3-2-6-15-9/h2-3,6,8,11-12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJYNGPLDLFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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